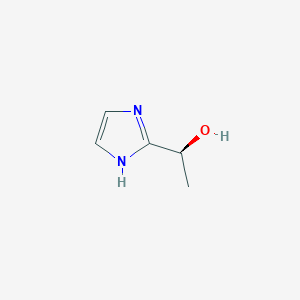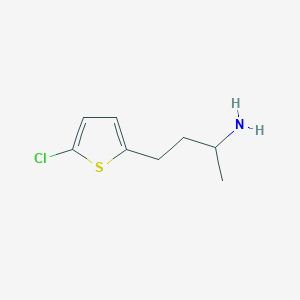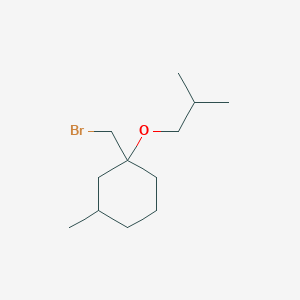
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, an isobutoxy group, and a methyl group
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, such as 1-isobutoxy-3-methylcyclohexane, using reagents like N-bromosuccinimide (NBS) under radical conditions . The reaction conditions often involve the use of a solvent like carbon tetrachloride (CCl4) and a radical initiator such as benzoyl peroxide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), leading to the formation of different derivatives depending on the nucleophile used.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the modification of biomolecules for research purposes, such as labeling or cross-linking studies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane exerts its effects involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reagents used in the reaction .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane include other bromomethyl-substituted cyclohexanes and isobutoxy derivatives. For example:
1-(Bromomethyl)-3-methylcyclohexane: Lacks the isobutoxy group, making it less versatile in certain synthetic applications.
1-(Bromomethyl)-1-isobutoxycyclohexane: Lacks the methyl group, which can influence the compound’s reactivity and steric properties.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and steric effects, making it a valuable intermediate in various chemical processes .
Propriétés
Formule moléculaire |
C12H23BrO |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-methyl-1-(2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-10(2)8-14-12(9-13)6-4-5-11(3)7-12/h10-11H,4-9H2,1-3H3 |
Clé InChI |
LFZYHZFOCMQEFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CBr)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


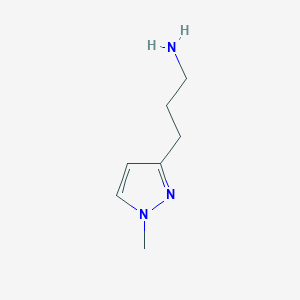
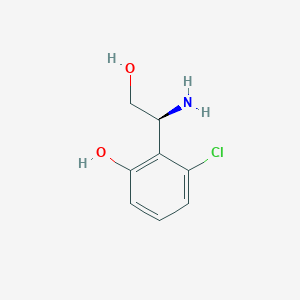
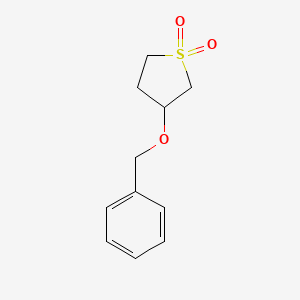
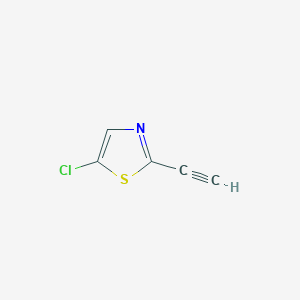
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
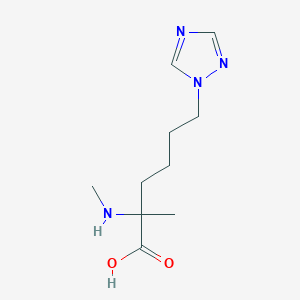
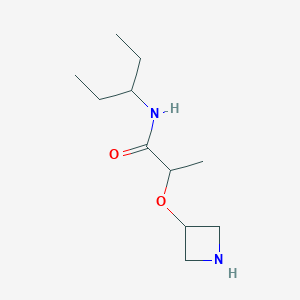
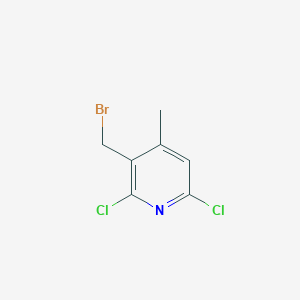
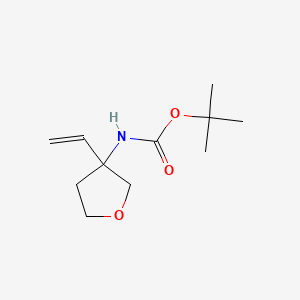
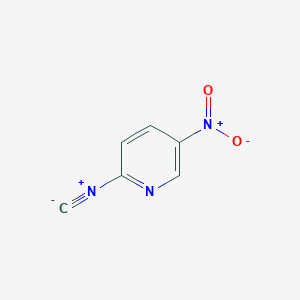
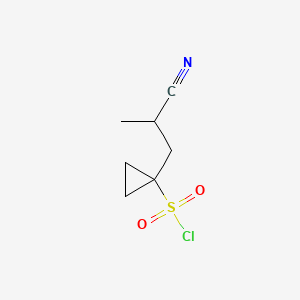
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)
